molecular formula C19H22N4O2 B2715702 (E)-3-(4-methoxyphenyl)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1448140-89-3

(E)-3-(4-methoxyphenyl)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2715702
CAS RN: 1448140-89-3
M. Wt: 338.411
InChI Key: SEDSIVGNVDVSRZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methoxyphenyl)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H22N4O2 and its molecular weight is 338.411. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-methoxyphenyl)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-methoxyphenyl)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

  • The compound has been explored for its potential antimicrobial activities. In a study by Bektaş et al. (2007), similar triazole derivatives showed good to moderate activities against various microorganisms (Bektaş et al., 2007).

Bacterial Persister Cells

  • Research by Kim et al. (2011) found that a related compound selectively kills bacterial persister cells without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

Anti-ischemic Activity

  • The compound has shown effectiveness against neurotoxicity induced by glutamine in PC12 cells. Additionally, in vivo experiments indicated a protective effect on cerebral infarction (Zhong et al., 2018).

Estrogen Receptor Binding and Anticancer Activity

  • A study by Parveen et al. (2017) examined derivatives of this compound for their binding affinity to estrogen receptors and their anti-proliferative activities against human breast cancer cells (Parveen et al., 2017).

Anti-Inflammatory and Analgesic Agents

  • Abu‐Hashem et al. (2020) synthesized novel derivatives which displayed significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

5-HT7 Receptor Antagonism

  • The compound was prepared as an antagonist of the 5-HT7 receptor, showing potential in the treatment of neurological disorders (Yoon et al., 2008).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-15-13-20-14-21-19(15)23-11-9-22(10-12-23)18(24)8-5-16-3-6-17(25-2)7-4-16/h3-8,13-14H,9-12H2,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDSIVGNVDVSRZ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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